tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate
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Overview
Description
tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate: is an organic compound with the molecular formula C10H17NO2 It is a derivative of glycine, where the amino group is substituted with a methyl(prop-2-yn-1-yl)amino group and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate typically involves the following steps:
Amination: The starting material, such as glycine or its derivatives, undergoes amination with methyl(prop-2-yn-1-yl)amine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate can undergo oxidation reactions, particularly at the alkyne group, forming various oxidized products.
Reduction: The compound can be reduced at the alkyne group to form corresponding alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alkanes or alkenes.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The alkyne group may also participate in click chemistry reactions, forming stable triazole rings with azides.
Comparison with Similar Compounds
tert-Butyl 2-[(prop-2-yn-1-yl)amino]acetate: Similar structure but lacks the methyl group on the amino substituent.
tert-Butyl N-methyl-N-(prop-2-yn-1-yl)carbamate: Similar structure but with a carbamate group instead of an ester.
Uniqueness:
- The presence of both the tert-butyl ester and the methyl(prop-2-yn-1-yl)amino group makes tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate unique in its reactivity and potential applications.
- The alkyne group provides opportunities for click chemistry, which is not present in many similar compounds.
Properties
IUPAC Name |
tert-butyl 2-[methyl(prop-2-ynyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-6-7-11(5)8-9(12)13-10(2,3)4/h1H,7-8H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWDCIHJHOVGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1500059-86-8 |
Source
|
Record name | tert-butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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